4-Bromo-8-chloro-5-methoxyquinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-chloro-5-methoxyquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 5-methoxyquinoline with bromine and chlorine under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-chloro-5-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
4-Bromo-8-chloro-5-methoxyquinoline has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of drugs with potential antimalarial, antimicrobial, and anticancer properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-8-chloro-5-methoxyquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloro-8-methoxyquinoline
- 2-Bromo-6-chloro-4-methylquinoline
- 7-Bromo-4-chloro-6-methylquinoline
Uniqueness
4-Bromo-8-chloro-5-methoxyquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets compared to other quinoline derivatives .
Properties
IUPAC Name |
4-bromo-8-chloro-5-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYFKPZAHJIKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=NC2=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670952 | |
Record name | 4-Bromo-8-chloro-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189107-37-6 | |
Record name | 4-Bromo-8-chloro-5-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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